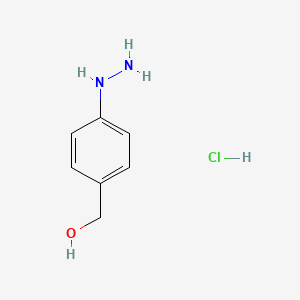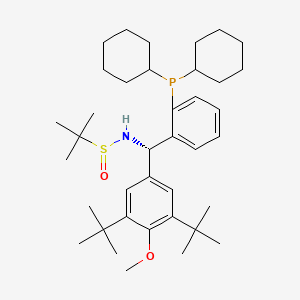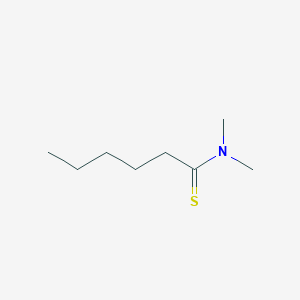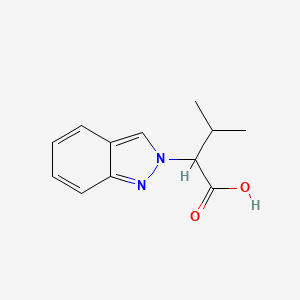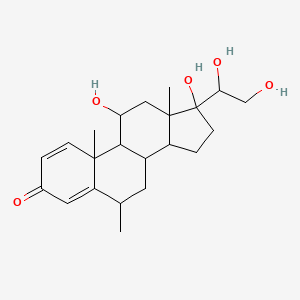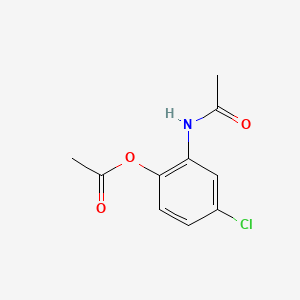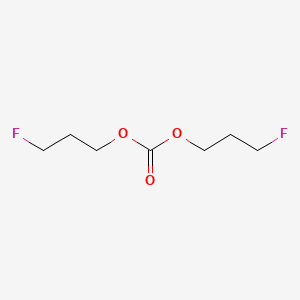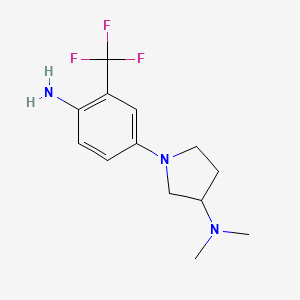![molecular formula C11H23NO B15092291 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol](/img/structure/B15092291.png)
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a cyclobutylmethyl group and a methyl group attached to the nitrogen atom, along with a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of cyclobutylmethyl ketone with methylamine, followed by the addition of 1-pentanol. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as nickel or palladium on carbon can be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary or secondary amines
Substitution: Formation of substituted amino alcohols
Scientific Research Applications
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with a primary amino group and a primary hydroxy group at the ends of a linear C5-alkane chain.
5-(Methylamino)pentan-1-ol: Similar structure but lacks the cyclobutylmethyl group.
Uniqueness
5-[(Cyclobutylmethyl)(methyl)amino]pentan-1-ol is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
5-[cyclobutylmethyl(methyl)amino]pentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-12(8-3-2-4-9-13)10-11-6-5-7-11/h11,13H,2-10H2,1H3 |
InChI Key |
RZNXNJJDOWPOLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCO)CC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


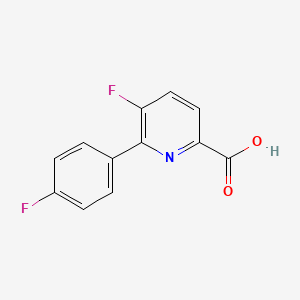
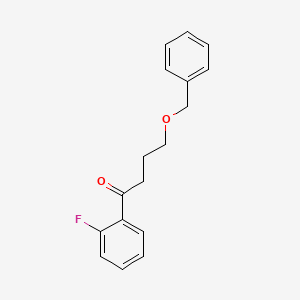
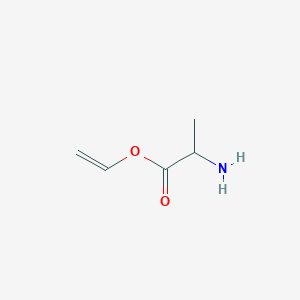
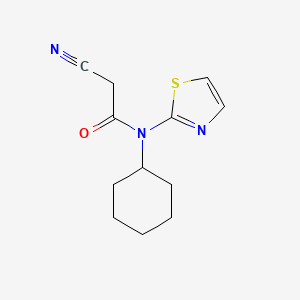
![6-Chloro-4-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]-2(3H)-benzoxazolone](/img/structure/B15092242.png)

